molecular formula C14H13NO2 B1625218 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone CAS No. 6576-06-3

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone

Cat. No. B1625218
CAS RN: 6576-06-3
M. Wt: 227.26 g/mol
InChI Key: FQOSOMYMMDPZAA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone is a chemical compound with the molecular formula C14H13NO2 .


Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone consists of a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a pyridinyl group (a pyridine ring), connected by an ethanone group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone are not available, related compounds have been involved in reactions such as catalytic protodeboronation .

Scientific Research Applications

Solvent Effect on Co (II) Complexes

In the study of Co (II) complexes of 1-(2-hydroxy-4-methoxyphenyl)ethanone, Patel et al. (2019) synthesized and crystallized solvates using β-picoline and pyridine. They found that the solvated complex exhibited higher molecular stability compared to the unsolvated complex, highlighting the significant contributions of the solvent molecule in molecular stability. This research demonstrates the importance of solvent effects in the synthesis and stability of metal complexes involving 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone derivatives (Patel et al., 2019).

Corrosion Inhibition Efficiency

Hegazy et al. (2012) evaluated Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone (S4), as corrosion inhibitors for carbon steel in hydrochloric acid. Their research demonstrated that these compounds acted as mixed inhibitors and showed good efficiency, with variations in inhibition linked to their chemical structures. This study provides insights into the potential application of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone derivatives as corrosion inhibitors (Hegazy et al., 2012).

Anti-Cancer Activities of Zinc(II) Schiff Base Complexes

Dasgupta et al. (2020) synthesized zinc(II) complexes using ligands derived from 1-(pyridin-2-yl)ethanone and other compounds. These complexes demonstrated potential therapeutic applications in cancer treatment, showing varying degrees of anti-cancer activity against different cell lines. This study suggests a possible medical application of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone derivatives in the development of anti-cancer agents (Dasgupta et al., 2020).

Synthesis and Properties of Conducting Polymers

Pandule et al. (2014) investigated the synthesis and properties of conducting polymers based on derivatives of 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole. The study revealed that these polymers exhibit good electrical conductivity and thermal stability, suggesting their potential use in electronic applications (Pandule et al., 2014).

Anion Binding Properties of Calix[4]pyrroles

Anzenbacher et al. (1999) synthesized calix[4]pyrrole derivatives from 4-hydroxyphenylmethyl ketone (p-hydroxyacetophenone) and pyrrole, which can be converted into 4-methoxyphenyl species. These systems demonstrated unique anion binding properties and selectivities due to their deep cavities and fixed walls, offering insights into their potential use in molecular recognition and sensor applications (Anzenbacher et al., 1999).

Safety And Hazards

The safety data sheet for 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

Given the biological activities of similar compounds , future research could explore the potential applications of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone in pharmaceutical sciences.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-4-2-12(3-5-13)14(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOSOMYMMDPZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435342
Record name 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone

CAS RN

6576-06-3
Record name 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (33.2 mL) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C. and 1.6 M n-butyllithium-hexane solution (148 mL) was added dropwise with stirring. After completion of dropwise addition, the mixture was stirred for 10 min at the same temperature, then γ-picoline (20 g) was added dropwise. The temperature was raised to −10-0° C., and after stirring for 20 min, a solution of ethyl p-anisate (19.4 g) in anhydrous tetrahydrofuran (40 mL) was added dropwise. After completion of dropwise addition, the mixture was stirred at room temperature for 1 h, and water (100 mL) was added. The organic solvent was evaporated under reduced pressure and an oily product was extracted with ethyl acetate. The extract was washed with water, and after drying, the solvent was evaporated. the remaining crude crystals were recrystallized from ethyl acetate-isopropyl ether to give the title compound (16.2 g, yield 66%).
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
19.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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